2-Boc-aminomethyl-pyrrolidine
Overview
Description
2-Boc-aminomethyl-pyrrolidine is a useful research compound. Its molecular formula is C10H20N2O2 and its molecular weight is 200.28 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Chemical Properties
- Synthesis of Neuronal Nitric Oxide Synthase Inhibitors : 2-Boc-aminomethyl-pyrrolidine derivatives, specifically 2-Aminopyridinomethyl pyrrolidines, are utilized in the synthesis of potent and selective neuronal nitric oxide synthase inhibitors. A notable stage in this synthesis involves the challenging debenzylation of the benzyl group from the N-Boc and N-Bn double-protected 2-aminopyridine ring, where acetic acid facilitates this debenzylation (Haitao Ji et al., 2012).
- Enantioselective α-Arylation : The first instance of enantioselective Pd-catalyzed α-arylation of N-Boc-pyrrolidine has been demonstrated. This process includes the formation of 2-pyrrolidinolithium species in high enantiomeric ratio, followed by transmetalation with zinc chloride to generate a stereochemically rigid, 2-pyrrolidinozinc reagent. This method has been employed to produce a diverse array of 2-aryl-N-Boc-pyrrolidines (K. Campos et al., 2006).
- Synthesis of Pharmaceutically Relevant Compounds : A generalized and enantioselective synthesis method for 2-substituted 2-phenylpyrrolidines and -piperidines, which are important in pharmaceuticals, has been developed. The process involves the lithiation-substitution of enantioenriched N-Boc-2-phenylpyrrolidine or -piperidine. This method allows for the controlled formation of quaternary stereocenters, essential in many pharmaceutical compounds (Nadeem S. Sheikh et al., 2012).
Organocatalysis
- Organocatalysis in Asymmetric Reactions : Chiral pyrrolidine-based pyridinium ionic liquids, synthesized using commercially available (S)-(2-aminomethyl)-1-N-Boc-pyrrolidine, serve as recyclable and efficient organocatalysts. They are notably used for asymmetric Michael addition reactions of ketones to nitroolefins, yielding high enantioselectivities and diastereoselectivities (Bukuo Ni et al., 2008).
Applications in Natural Product Synthesis
- Alkaloid Synthesis : 2-Pyrrolidinylcuprates generated from N-Boc-pyrrolidine react with vinyl halides to produce 2-alkenyl-N-Boc-pyrrolidines. This method has been utilized for the synthesis of pyrrolizidine or indolizidine skeletons, leading to the preparation of various natural products, including enantioenriched alkaloids such as (+)-heliotridane and (+)-laburnine (R. Dieter et al., 2005).
- Synthesis of Heterocycles and Tryptamines : N-Boc anilines are transformed into a variety of heterocycles through a process involving ortho-metalation, reaction with N-Boc pyrrolidin-3-one, and decarboxylative fragmentation. This method is not only effective for the creation of heterocycles but is also applicable to the synthesis of tryptamines, contributing significantly to the fields of medicinal chemistry and drug discovery (K. Nicolaou et al., 2009).
Safety and Hazards
“2-Boc-aminomethyl-pyrrolidine” is classified as a hazardous substance. It can cause severe skin burns and eye damage, and may cause respiratory irritation . It is advised to avoid breathing its mist, gas, or vapors, and to avoid contact with skin and eyes . It should be stored locked up and in a well-ventilated place .
Future Directions
Pyrrolidine-based compounds, including “2-Boc-aminomethyl-pyrrolidine”, have been widely used in drug discovery and have shown promising biological effects . They are considered versatile scaffolds for novel biologically active compounds . Therefore, the future directions for “this compound” could involve further exploration of its potential applications in drug discovery and development .
Mechanism of Action
Target of Action
It’s known that pyrrolidine derivatives, including 2-boc-aminomethyl-pyrrolidine, are widely used in medicinal chemistry for the synthesis of bioactive compounds .
Mode of Action
It’s known that the compound can act as an organocatalyst in certain chemical reactions .
Result of Action
It’s known that the compound can be used in the synthesis of bioactive compounds .
Biochemical Analysis
Biochemical Properties
It is known that pyrrolidine derivatives, including 2-Boc-aminomethyl-pyrrolidine, can interact with various enzymes and proteins . The nature of these interactions is largely dependent on the specific structure and functional groups of the pyrrolidine derivative.
Cellular Effects
Other pyrrolidine derivatives have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is likely that the compound exerts its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression .
Properties
IUPAC Name |
tert-butyl N-(pyrrolidin-2-ylmethyl)carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O2/c1-10(2,3)14-9(13)12-7-8-5-4-6-11-8/h8,11H,4-7H2,1-3H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPJPFGHHTJLWQQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1CCCN1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30618632 | |
Record name | tert-Butyl [(pyrrolidin-2-yl)methyl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30618632 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
149649-58-1 | |
Record name | tert-Butyl [(pyrrolidin-2-yl)methyl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30618632 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Pyrrolidin-2-ylmethyl-carbamic acid tert-butyl ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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